In-Depth Technical Guide: (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol
In-Depth Technical Guide: (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Privileged Scaffold
The imidazo[1,2-a]pyrazine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. This bicyclic heteroaromatic system is a key structural motif in numerous compounds exhibiting a broad spectrum of pharmacological activities, including but not limited to, antiviral, anti-inflammatory, and anticancer properties.[1][2] The strategic functionalization of this core allows for the fine-tuning of physicochemical and pharmacokinetic properties, making its derivatives highly valuable in the pursuit of novel therapeutic agents.
This technical guide focuses on a specific, yet highly promising derivative: (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol . The introduction of a bromine atom at the 6-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a vast chemical space. The hydroxymethyl group at the 3-position provides a site for potential metabolic transformations and can be a key player in establishing hydrogen bonding interactions with biological targets. This guide aims to provide a comprehensive overview of the chemical properties, synthesis, and potential applications of this important molecule, serving as a vital resource for researchers in the field of drug discovery and development.
Core Chemical Properties and Identifiers
A precise understanding of the fundamental chemical properties of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is essential for its effective use in research and development.
Chemical Structure and Identifiers
The foundational identity of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is established by its unique chemical structure and associated identifiers.
| Property | Value | Source |
| Chemical Name | (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol | - |
| CAS Number | 1273563-21-5 | [3] |
| Molecular Formula | C₇H₆BrN₃O | [3] |
| Molecular Weight | 228.05 g/mol | [3] |
| MDL Number | MFCD18792180 | [3] |
Physicochemical Properties (Predicted)
| Property | Predicted Value | Source |
| XLogP3 | 0.9 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Topological Polar Surface Area | 57.6 Ų | - |
| Complexity | 169 | [4] |
These predicted properties suggest that (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol possesses a favorable profile for drug-likeness, with a balance of hydrophilicity and lipophilicity.
Synthesis and Purification
The synthesis of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol can be approached through a multi-step process, leveraging established methodologies for the construction of the imidazo[1,2-a]pyrazine core.
Retrosynthetic Analysis
A logical retrosynthetic pathway for (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is outlined below. The primary disconnection is at the hydroxymethyl group, leading back to a key aldehyde intermediate. The imidazo[1,2-a]pyrazine core is then disconnected to its fundamental building blocks.
Caption: Retrosynthetic analysis of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol.
Key Synthetic Steps
Step 1: Synthesis of 2-Amino-6-bromopyrazine
The starting material, 2-amino-6-bromopyrazine, is a crucial building block.[5] Its synthesis can be achieved from commercially available precursors, often involving a nucleophilic aromatic substitution or a directed bromination of 2-aminopyrazine.
Step 2: Cyclization to form the Imidazo[1,2-a]pyrazine Core
The construction of the imidazo[1,2-a]pyrazine ring system is typically achieved through the condensation of a 2-aminopyrazine derivative with a suitable three-carbon electrophile. A common and effective method is the reaction with an α-haloketone or α-haloaldehyde. For the synthesis of the 3-carbaldehyde derivative, a protected or masked aldehyde equivalent is often employed.
Step 3: Introduction of the 3-Hydroxymethyl Group
The final step involves the reduction of the aldehyde functionality at the 3-position to the corresponding primary alcohol. This transformation is readily accomplished using standard reducing agents.
Illustrative Experimental Protocol
While a specific protocol for the target molecule is not detailed in the literature, a general procedure can be inferred from the synthesis of related compounds.
Synthesis of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde:
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To a solution of 2-amino-6-bromopyrazine in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of a 3-carbon electrophile bearing a protected aldehyde, such as 2-bromo-3,3-diethoxypropionaldehyde.
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Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the protected intermediate.
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Deprotect the aldehyde using acidic conditions (e.g., aqueous HCl) to yield 6-bromoimidazo[1,2-a]pyrazine-3-carbaldehyde.
Reduction to (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol:
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Dissolve 6-bromoimidazo[1,2-a]pyrazine-3-carbaldehyde in a suitable alcoholic solvent, such as methanol or ethanol.
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Cool the solution in an ice bath and add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
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Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
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Quench the reaction by the slow addition of water.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain pure (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol.
Spectroscopic Characterization
Thorough spectroscopic analysis is paramount for the unambiguous identification and characterization of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol. While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the imidazo[1,2-a]pyrazine core, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts (δ) are predicted to be in the following regions (in ppm, relative to TMS):
-
Aromatic Protons: 7.5 - 9.0 ppm (signals for H-2, H-5, and H-8)
-
Methylene Protons (-CH₂OH): ~4.5 - 5.0 ppm (singlet or doublet, depending on coupling to the hydroxyl proton)
-
Hydroxyl Proton (-OH): A broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The expected chemical shifts (δ) are as follows:
-
Aromatic Carbons: 110 - 150 ppm
-
Methylene Carbon (-CH₂OH): ~55 - 65 ppm
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 228.05 g/mol . The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M⁺ and M+2 peaks) will be a key diagnostic feature.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ (from the hydroxyl group).
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C-H Stretch (aromatic): Around 3000-3100 cm⁻¹.
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C=N and C=C Stretch (aromatic): In the range of 1400-1600 cm⁻¹.
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C-O Stretch: A strong band around 1000-1200 cm⁻¹.
Reactivity and Chemical Transformations
The chemical reactivity of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is dictated by the interplay of the imidazo[1,2-a]pyrazine core, the bromine substituent, and the hydroxymethyl group.
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. (6-BROMOIMIDAZO[1,2-A]PYRAZIN-3-YL)METHANOL [Q02141] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 4. 1273563-21-5|(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol| Ambeed [ambeed.com]
- 5. biosynth.com [biosynth.com]
